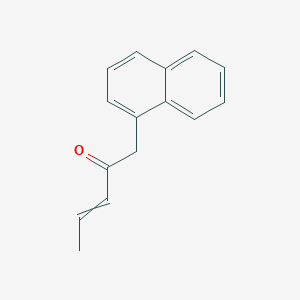
1-(Naphthalen-1-yl)pent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalen-1-yl)pent-3-en-2-one is an organic compound that belongs to the class of enaminones Enaminones are characterized by the presence of an amino group linked by a carbon-carbon double bond to a carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Naphthalen-1-yl)pent-3-en-2-one can be synthesized through the reaction of α-naphthylamine and 2,4-pentanedione in a 1:1 ratio . The reaction involves the formation of an intramolecular N—H…O hydrogen bond between the amine and carbonyl groups, which strengthens the structure . The water molecule interacts with two symmetry-related N-naphthylpent-3-en-2-one molecules via O—H…O hydrogen bonds .
Industrial Production Methods
Other methods include reactions between formamide dimethyl acetate and ketones, acid chlorides with terminal alkynes and triethylamine, and primary amines with β-dicarbonyl compounds .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Naphthalen-1-yl)pent-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones.
Reduction: Reduction reactions can convert the compound into naphthyl alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the naphthyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Naphthyl ketones
Reduction: Naphthyl alcohols
Substitution: Halogenated naphthyl derivatives
Wissenschaftliche Forschungsanwendungen
1-(Naphthalen-1-yl)pent-3-en-2-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Naphthalen-1-yl)pent-3-en-2-one involves its interaction with molecular targets and pathways. The compound’s biological activity is attributed to the presence of the active N—C=C—C=O group within a ring system . This group is crucial for its interaction with various enzymes and receptors, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
1-(Naphthalen-1-yl)pent-3-en-2-one can be compared with other enaminones and naphthyl derivatives:
Similar Compounds:
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the naphthyl group and the enaminone linkage
Eigenschaften
CAS-Nummer |
654643-32-0 |
|---|---|
Molekularformel |
C15H14O |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
1-naphthalen-1-ylpent-3-en-2-one |
InChI |
InChI=1S/C15H14O/c1-2-6-14(16)11-13-9-5-8-12-7-3-4-10-15(12)13/h2-10H,11H2,1H3 |
InChI-Schlüssel |
TYFICSWSXYDFJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(=O)CC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


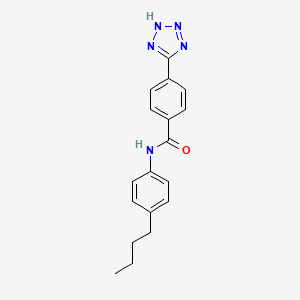
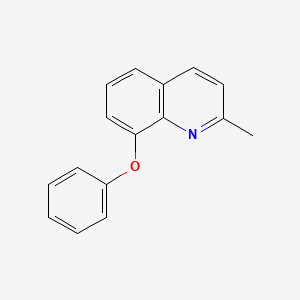
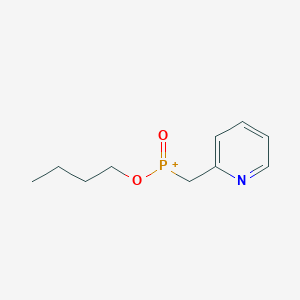
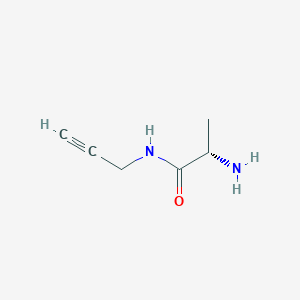
![Platinum, [2,6-bis[(dimethylamino)methyl]phenyl]chloro-](/img/structure/B15159100.png)
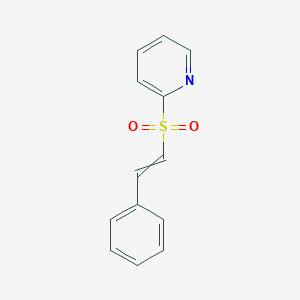
![N-{5-[(1H-Indol-3-yl)methyl]-1,3,4-thiadiazol-2-yl}-1-phenylmethanimine](/img/structure/B15159119.png)
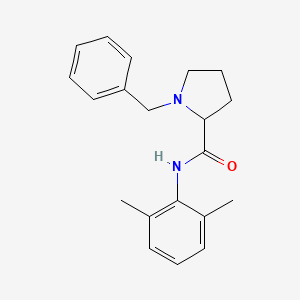

![(2S)-2-amino-N-[2-(1H-indol-3-yl)ethyl]-4-methylsulfanylbutanamide](/img/structure/B15159153.png)

![Ethyl [4-(3-chlorobenzoyl)phenoxy]acetate](/img/structure/B15159168.png)
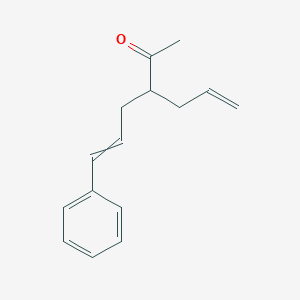
![3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol](/img/structure/B15159183.png)
